molecular formula C17H22FN3O3S B2601395 2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole CAS No. 1171931-20-6

2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2601395
CAS No.: 1171931-20-6
M. Wt: 367.44
InChI Key: MHIUVUHQLMLKSJ-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a fluorobenzyl group, a propylsulfonyl-substituted piperidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonylation using propylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives.

    Attachment of the Fluorobenzyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, although further research is needed.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Receptors: It may bind to specific receptors in biological systems, modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole
  • 2-(4-Methylbenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole
  • 2-(4-Bromobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-(1-propylsulfonylpiperidin-3-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3S/c1-2-10-25(22,23)21-9-3-4-14(12-21)17-20-19-16(24-17)11-13-5-7-15(18)8-6-13/h5-8,14H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIUVUHQLMLKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C2=NN=C(O2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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